Methyl 2-oxopropyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate
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Overview
Description
Methyl 2-oxopropyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as nitroso, methyl, and ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxopropyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of the Nitroso Group: The nitroso group can be introduced via nitration followed by reduction.
Esterification: The ester groups are introduced through esterification reactions using carboxylic acids and alcohols under acidic conditions.
Methylation: Methyl groups are added through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxopropyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Methyl 2-oxopropyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-oxopropyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular oxidative stress levels. The ester groups can undergo hydrolysis, releasing active carboxylic acids that may interact with enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Methyl 2-oxopropyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate can be compared with other pyridine derivatives such as:
Methyl 2-oxopropyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate: Similar structure but with a nitro group instead of a nitroso group.
Methyl 2-oxopropyl 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridinedicarboxylate: Contains an amino group instead of a nitroso group.
Methyl 2-oxopropyl 2,6-dimethyl-4-(2-hydroxyphenyl)-3,5-pyridinedicarboxylate: Features a hydroxy group instead of a nitroso group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
149654-07-9 |
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Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-nitrosophenyl)-5-(3-oxobutan-2-yloxycarbonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H18N2O6/c1-9-15(18(23)24)17(13-7-5-6-8-14(13)21-26)16(10(2)20-9)19(25)27-12(4)11(3)22/h5-8,12H,1-4H3,(H,23,24) |
InChI Key |
APIRVWKQVMPIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C(=O)C)C2=CC=CC=C2N=O)C(=O)O |
Origin of Product |
United States |
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